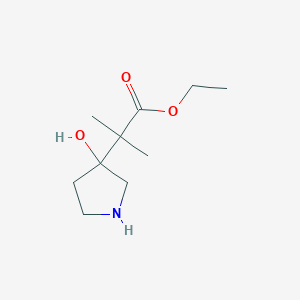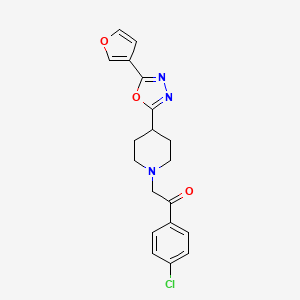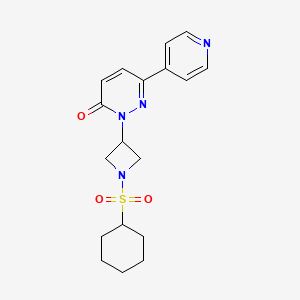
2-(1-Cyclohexylsulfonylazetidin-3-yl)-6-pyridin-4-ylpyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Cyclohexylsulfonylazetidin-3-yl)-6-pyridin-4-ylpyridazin-3-one is a heterocyclic compound that has shown potential in various scientific research applications. This compound is synthesized through a specific method and has a mechanism of action that makes it interesting for researchers to study.
Mecanismo De Acción
The mechanism of action of 2-(1-Cyclohexylsulfonylazetidin-3-yl)-6-pyridin-4-ylpyridazin-3-one is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound also has anti-inflammatory properties and can reduce the production of certain cytokines that are involved in inflammation.
Biochemical and Physiological Effects:
2-(1-Cyclohexylsulfonylazetidin-3-yl)-6-pyridin-4-ylpyridazin-3-one has been shown to have various biochemical and physiological effects. It can inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. Studies have also shown that this compound can reduce oxidative stress and improve cardiovascular health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(1-Cyclohexylsulfonylazetidin-3-yl)-6-pyridin-4-ylpyridazin-3-one in lab experiments include its potential anti-cancer properties, anti-inflammatory properties, and its ability to improve cognitive function. However, there are also limitations to using this compound in lab experiments. The synthesis method is complex and requires specific conditions to ensure the purity of the compound. Additionally, the mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of 2-(1-Cyclohexylsulfonylazetidin-3-yl)-6-pyridin-4-ylpyridazin-3-one. One direction is to further investigate the anti-cancer properties of this compound and its potential use in cancer treatment. Another direction is to study the effects of this compound on other diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
2-(1-Cyclohexylsulfonylazetidin-3-yl)-6-pyridin-4-ylpyridazin-3-one is synthesized through a multistep process that involves the reaction of various reagents. The synthesis method is complex and requires specific conditions to ensure the purity of the compound. The synthesis process involves the reaction of 3-chloro-6-(pyridin-4-yl)pyridazine with cyclohexylamine and sodium hydride, followed by the reaction of the resulting compound with chlorosulfonyl isocyanate. The final product is purified through column chromatography.
Aplicaciones Científicas De Investigación
2-(1-Cyclohexylsulfonylazetidin-3-yl)-6-pyridin-4-ylpyridazin-3-one has shown potential in various scientific research applications. One of the main applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also shown potential in the treatment of other diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(1-cyclohexylsulfonylazetidin-3-yl)-6-pyridin-4-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c23-18-7-6-17(14-8-10-19-11-9-14)20-22(18)15-12-21(13-15)26(24,25)16-4-2-1-3-5-16/h6-11,15-16H,1-5,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVSRFJWMXDNAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Cyclohexanesulfonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

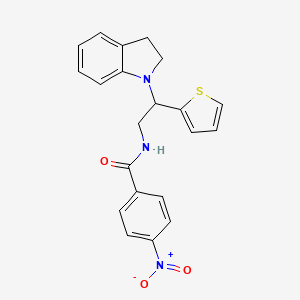
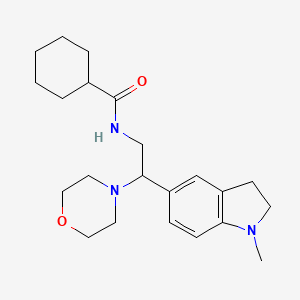
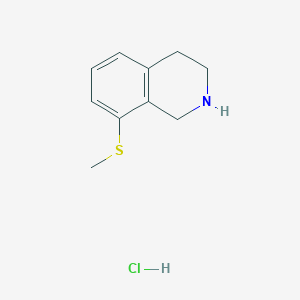
![1-(Cyclopropylmethyl)-2-[[4-methoxy-3-(trifluoromethyl)phenoxy]methyl]aziridine](/img/structure/B2940080.png)

![3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B2940084.png)
![hexahydro-1H-cyclopenta[c]thiophen-5-one](/img/structure/B2940086.png)
![[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride](/img/structure/B2940087.png)

![2-methyl-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2940090.png)
![1-[2-(Azepan-1-yl)ethylamino]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2940091.png)
